

# The Discovery of Dasatinib Analog-1 (Compound 5826): A Technical Guide

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Compound of Interest		
Compound Name:	Dasatinib analog-1	
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This technical guide provides an in-depth overview of the discovery and characterization of **Dasatinib analog-1** (compound 5826), a structural analog of the tyrosine kinase inhibitor Dasatinib. This document details the scientific rationale behind its development, its impact on cytochrome P450 3A4 (CYP3A4) activity, and the experimental methodologies employed in its evaluation.

#### Introduction

Dasatinib is a potent oral dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, Dasatinib undergoes extensive metabolism in humans, primarily by CYP3A4. This metabolic process can lead to the formation of reactive intermediates, resulting in mechanism-based inactivation of CYP3A4. Such inactivation can have significant implications for drug-drug interactions and patient safety.

The investigation into this phenomenon led to the synthesis and evaluation of numerous Dasatinib analogs, including compound 5826, with the primary objective of designing a molecule that retains the desired pharmacological activity while mitigating the risk of CYP3A4 inactivation. **Dasatinib analog-1** (compound 5826) was identified as a key compound that successfully blocks the formation of reactive glutathione adducts.[1][2][3][4][5][6][7]



### **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with Dasatinib and its analog, compound 5826, focusing on their interaction with CYP3A4.

Table 1: Cytochrome P450 3A4 Inactivation Kinetics

Compound	K_I_ (μΜ)	k_inact_ (min <sup>-1</sup> )	Note
Dasatinib	6.3	0.034	Mechanism-based inactivator of CYP3A4.
Dasatinib analog-1 (Compound 5826)	5.4	N/A	Inhibitor of CYP3A4; does not cause mechanism-based inactivation.[1][2][3][4] [6]

K\_I\_ and k\_inact\_ values for Dasatinib are from in vitro studies using human liver microsomes. The K\_I\_ for **Dasatinib analog-1** is reported by commercial vendors.

Table 2: Glutathione Adduct Formation

Compound	Glutathione Adduct Formation	Implication
Dasatinib	Detected	Formation of reactive intermediates.
Dasatinib analog-1 (Compound 5826)	Blocked	Prevents the formation of reactive metabolites.[1][2][3][4] [5][6][7]

## **Experimental Protocols**

The following sections detail the methodologies used in the characterization of Dasatinib and its analogs.



#### **Synthesis of Dasatinib Analogs**

A general synthetic scheme was employed for the creation of Dasatinib analogs. The synthesis involved a multi-step process, which is outlined in the workflow diagram below. For the synthesis of specific analogs like compound 5826, modifications were introduced, such as blocking the site of hydroxylation on the 2-chloro-6-methylphenyl ring. This was a key strategy to prevent the formation of the reactive quinone-imine intermediate.

## **CYP3A4 Inactivation Assay**

In vitro studies with human liver microsomes (HLMs) were conducted to assess the timedependent inactivation of CYP3A4.

- Incubation: Dasatinib or its analogs were pre-incubated with pooled human liver microsomes and NADPH at 37°C for various time points.
- Substrate Addition: A CYP3A4-specific substrate (e.g., midazolam or testosterone) was added to the incubation mixture.
- Metabolite Quantification: The formation of the respective metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) was quantified using liquid chromatographymass spectrometry (LC-MS).
- Data Analysis: The rate of metabolite formation was plotted against the pre-incubation time
  to determine the inactivation rate constant (k\_inact\_) and the inhibitor concentration required
  for half-maximal inactivation (K\_I\_).

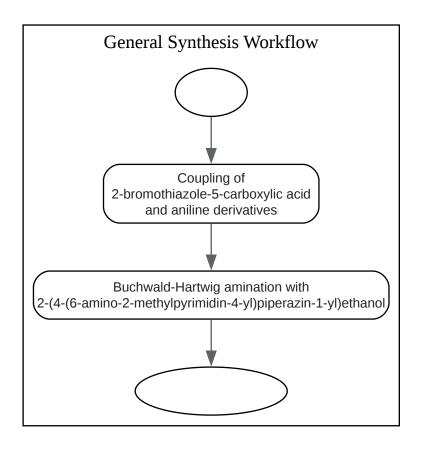
## **Glutathione Adduct Trapping**

- Incubation: Dasatinib or its analogs were incubated with human liver microsomes in the presence of NADPH and a trapping agent, glutathione (GSH).
- Extraction: The incubation mixtures were treated with a quenching solvent (e.g., acetonitrile) to stop the reaction and precipitate proteins.
- LC-MS/MS Analysis: The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of glutathione adducts of the parent compound or its metabolites.



#### **Visualizations**

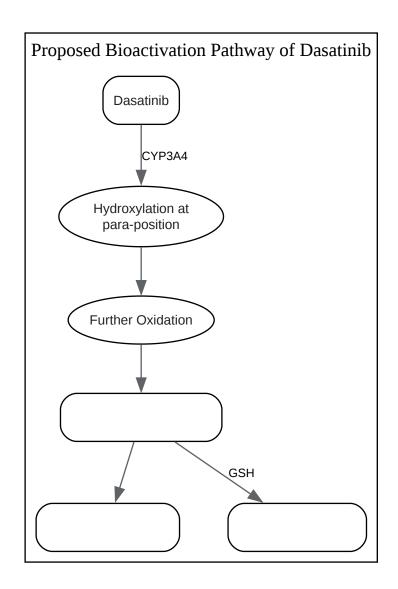
The following diagrams illustrate the key pathways and workflows related to the discovery of **Dasatinib analog-1**.

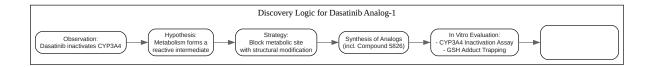


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Caption: General synthetic workflow for Dasatinib analogs.







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